molecular formula C27H25N3O6 B2753660 N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894889-45-3

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2753660
CAS No.: 894889-45-3
M. Wt: 487.512
InChI Key: JMCHRGICQVNLSR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 3-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide side chain linked to a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O6/c1-16-8-10-20-26(33)21(25(32)17-6-5-7-18(12-17)34-2)14-30(27(20)28-16)15-24(31)29-22-11-9-19(35-3)13-23(22)36-4/h5-14H,15H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCHRGICQVNLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic organic compound classified within the naphthyridine derivatives. It possesses a complex structure characterized by multiple functional groups, which may contribute to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

N 2 4 dimethoxyphenyl 2 3 3 methoxybenzoyl 7 methyl 4 oxo 1 4 dihydro 1 8 naphthyridin 1 yl acetamide\text{N 2 4 dimethoxyphenyl 2 3 3 methoxybenzoyl 7 methyl 4 oxo 1 4 dihydro 1 8 naphthyridin 1 yl acetamide}

Key structural features include:

  • Methoxy Groups : The presence of methoxy groups enhances lipophilicity, potentially facilitating interaction with biological targets.
  • Naphthyridine Core : This core structure is known for its diverse biological activities and is often a scaffold in drug design.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The exact mechanisms are still under investigation but may include:

  • Enzyme Modulation : The compound might inhibit or activate enzymes involved in various metabolic pathways.
  • Receptor Binding : It may interact with receptors that mediate cellular responses, influencing signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related naphthyridine derivatives. For instance, compounds exhibiting structural similarities demonstrated significant cytotoxicity against various cancer cell lines.

CompoundIC50 (µM)Cell Line
3c1.184 ± 0.06HCT-116 (colorectal cancer)
3e3.403 ± 0.18HCT-116 (colorectal cancer)
Cabozantinib16.350 ± 0.86HCT-116 (reference)

The above table summarizes the IC50 values for selected compounds tested against the HCT-116 colorectal cancer cell line. Notably, compound 3c exhibited superior cytotoxicity compared to cabozantinib, a known anticancer agent .

Selectivity Index

The selectivity index (SI) evaluates the safety profile of these compounds compared to normal cells. For example:

  • Compound 3c showed a SI indicating it was 20 times more cytotoxic to cancer cells than normal cells.

This selectivity suggests potential for therapeutic use while minimizing harm to healthy tissues .

Apoptosis Induction

Further investigations into the mechanism of action revealed that treatment with these compounds led to cell cycle arrest in the G0/G1 phase in HCT-116 cells. This was assessed using Annexin V-FITC/PI staining techniques:

TreatmentG0/G1 Phase (%)
ControlX%
Compound 3c55.41%
Cabozantinib24.72%

These results indicate that compound 3c significantly impacts cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

Key Findings :

  • Substituent Effects : The 3-methoxybenzoyl group in the target compound likely enhances π-π stacking interactions compared to the 4-ethylbenzoyl group in E999-0401 . However, the ethyl substituent in E999-0401 contributes to higher logP (4.93), suggesting greater membrane permeability.
  • Positional Isomerism : The 2,4-dimethoxyphenyl acetamide moiety in the target compound may confer distinct electronic effects vs. the 3,4-dimethoxyphenyl analogue (E999-0401), altering hydrogen-bonding capacity and target binding .

Acetamide Derivatives with Aromatic Substitutions

N-Substituted acetamides with aromatic systems demonstrate variability in planarity and intermolecular interactions:

Compound Name Aromatic Substituent Hydrogen Bonding Features Biological Relevance
Target Compound 2,4-diMeO-phenyl Planar amide; potential N–H⋯O interactions Likely kinase/modulator activity.
2-(3,4-DCl-phenyl)-N-(pyrazolyl)... 3,4-Dichlorophenyl R22(10) dimer formation via N–H⋯O bonds Antibacterial/coordination ligands.
2-(4-Cl-phenyl)-N-(4-Br-phenyl)... Halogenated phenyl rings Enhanced dipole moments; halogen bonding Penicillin-like structural motifs.

Key Findings :

  • Amide Planarity : The target compound’s acetamide group is expected to adopt a planar conformation, similar to dichlorophenyl analogues , facilitating interactions with enzymatic active sites.
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) in the target compound may increase electron density at the acetamide oxygen, enhancing hydrogen-bond acceptor capacity compared to chloro substituents .

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